Docosanoic Acid Methyl-d3 Ester
Description
Docosanoic Acid Methyl-d3 Ester (C₂₃H₄₃D₃O₂) is a deuterated derivative of docosanoic acid methyl ester, where three hydrogen atoms are replaced with deuterium (D) at the methyl group . This isotopic labeling confers unique physicochemical properties, such as increased molecular weight (≈231.39 g/mol) and altered nuclear magnetic resonance (NMR) or mass spectrometry (MS) signatures, making it invaluable as an internal standard in quantitative analytical workflows . Unlike its non-deuterated counterpart, this compound is synthetically produced and typically made to order due to its specialized applications in drug metabolism studies, pharmacokinetics, and bioanalytical research . Its short shelf life and controlled handling requirements further underscore its role in high-precision scientific investigations .
Properties
CAS No. |
77502-87-5 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
357.637 |
IUPAC Name |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI Key |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
Behenic Acid Methyl-d3 Ester; Kemester 9022-d3; Kemester 9027-90-d3; Methyl-d3 Behenate; Methyl-d3 Docosanoate; Methyl-d3 n-Docosanoate; NSC 158426-d3 |
Origin of Product |
United States |
Preparation Methods
Temperature and Time
Solvent Systems
-
Toluene-Methanol Mixtures: Enhance solubility of long-chain fatty acids and reduce dimerization.
-
Hexane Extractions: Improve post-reaction isolation, with recovery rates exceeding 85%.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS confirms deuterium incorporation via mass shifts (e.g., m/z 357.63 for C₂₃H₄₃D₃O₂ vs. 354.61 for non-deuterated analog).
Nuclear Magnetic Resonance (NMR)
¹H NMR reveals the absence of proton signals at the methyl group (δ 3.65 ppm), replaced by deuterium peaks.
Industrial Synthesis and Scalability
Large-scale production, as noted by LGC Standards, employs custom batch synthesis with rigorous QC. Challenges include:
-
Cost of CD₃OD: Deuterated reagents increase production costs by ~40% compared to conventional methods.
-
Regulatory Compliance: Handling deuterated compounds requires permits for international shipping.
Challenges in Deuterium Incorporation
Chemical Reactions Analysis
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Docosanoic Acid.
Reduction: Docosanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It is used in lipidomics studies to investigate lipid metabolism and function.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The deuterium atoms in the compound provide a unique advantage in nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of lipid interactions and dynamics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Docosanoic Acid Methyl-d3 Ester and Analogous Compounds
Physicochemical and Analytical Properties
- Deuterated vs. Non-Deuterated: The D3 label increases molecular weight by ≈3 Da, enabling distinct MS fragmentation patterns for quantification . Non-deuterated esters are identified via retention indices (e.g., RI 2299 for docosanoic acid methyl ester) and MS matching .
- Thermal Stability: Docosanoic acid derivatives decompose into alkyl acids and ketones at high temperatures (26–31 min retention time in pyrolysis-GC) .
Industrial and Pharmacological Relevance
- Biofuel Production: Traces of docosanoic acid methyl ester in biodiesel correlate with alkyl ester composition, though its low abundance limits industrial utility .
- Flavor and Fragrance: Esters like 1,2,3-propanetriyl ester docosanoic acid contribute fruity aromas in ultrasonication-modified brewers’ spent grain .
Q & A
Q. How is Docosanoic Acid Methyl-d3 Ester synthesized, and what are the critical steps to ensure isotopic purity?
Methodological Answer: The synthesis typically involves deuterium incorporation at specific positions. A common approach includes:
- Deuteration of Precursors : Reacting docosanoic acid with deuterated methanol (CD₃OH) under acid catalysis to form the methyl-d3 ester.
- Purification : Use solvent recrystallization or column chromatography to remove non-deuterated byproducts.
- Isotopic Validation : Confirm isotopic purity via NMR spectroscopy (e.g., absence of protium signals at the methyl group) and mass spectrometry (MS) to verify the molecular ion peak at m/z 357.6 (vs. 354.6 for non-deuterated form) .
Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Solubility : Sparingly soluble in aqueous buffers; prepare stock solutions in ethanol (0.5 mg/mL) and dilute with inert gas-purged organic solvents (e.g., DMSO or chloroform) to prevent oxidation .
- Storage : Store at -20°C in airtight, amber vials. Aqueous solutions (e.g., ethanol:PBS mixtures) should be used within 24 hours due to hydrolysis risks .
Q. What analytical techniques are recommended for characterizing purity and isotopic enrichment?
Methodological Answer:
- GC-MS : Optimize using a non-polar column (e.g., DB-5MS) with temperature programming (e.g., 50°C to 320°C at 10°C/min). Compare retention times (RT ≈1.93 min under standard conditions) and isotopic fragmentation patterns .
- NMR : Analyze the methyl-d3 group via ¹H-NMR (absence of ~3.6 ppm singlet) and ²H-NMR for deuterium quantification .
Advanced Research Questions
Q. How can researchers address discrepancies in chromatographic retention times during analysis in complex biological matrices?
Methodological Answer:
- Matrix Calibration : Use internal standards (e.g., tricosanoic acid methyl ester, RT ≈2.00 min) to normalize retention shifts caused by lipid-rich matrices .
- Column Conditioning : Pre-treat GC columns with matrix-matched blanks to reduce interference from co-eluting compounds (e.g., hexadecanoic acid esters) .
- Data Validation : Cross-validate with FTIR or LC-MS/MS to confirm peak identity when RT deviations exceed ±0.05 min .
Q. What experimental strategies elucidate the metabolic stability of deuterated esters in in vitro models?
Methodological Answer:
- Isotope Tracing : Incubate with liver microsomes and monitor deuterium retention via MS. Compare degradation rates with non-deuterated analogs to assess kinetic isotope effects (KIEs) .
- Protium Exchange Assays : Use deuterated solvents (e.g., D₂O) to track unintended H/D exchange during metabolism studies .
Q. How can researchers validate the absence of protium exchange in this compound during long-term storage?
Methodological Answer:
- Periodic NMR Analysis : Monitor the methyl-d3 group’s ¹H-NMR signal (should remain absent) over storage duration.
- Accelerated Stability Testing : Expose samples to elevated temperatures (e.g., 40°C) and humidity, then quantify deuterium loss via isotope ratio MS .
Q. How do structural modifications (e.g., deuteration) influence the compound’s bioactivity compared to non-deuterated analogs?
Methodological Answer:
- Comparative Bioassays : Test antimicrobial activity (e.g., against Candida albicans) using disk diffusion assays. Deuteration may alter membrane permeability due to increased hydrophobicity .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict changes in bioavailability driven by deuterium’s mass effect .
Data Contradiction Analysis
Q. How should conflicting reports on the antibacterial efficacy of this compound be resolved?
Methodological Answer:
- Strain-Specific Variability : Replicate assays using standardized strains (e.g., ATCC E. coli vs. clinical isolates) to assess consistency .
- Compound Purity : Verify isotopic and chemical purity via GC-MS/NMR, as impurities (e.g., non-deuterated esters) may skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
